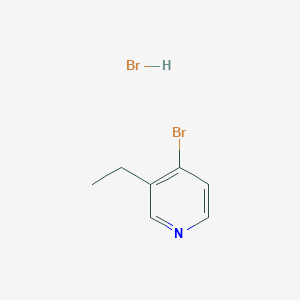

4-Bromo-3-ethylpyridine hydrobromide

カタログ番号:

B2739865

CAS番号:

10168-60-2; 1523606-24-7

分子量:

266.964

InChIキー:

KFSDDJNUBMUWOK-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-Bromo-3-ethylpyridine hydrobromide is a halogenated pyridine derivative of interest in advanced chemical synthesis and pharmaceutical research. As an organic building block, its molecular structure, featuring a bromine atom and an ethyl group on the pyridine ring, makes it a versatile precursor for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . These reactions are fundamental in medicinal chemistry for creating novel compound libraries aimed at drug discovery. The hydrobromide salt form typically enhances the compound's stability and crystallinity, facilitating handling and storage in a laboratory setting. Researchers value this reagent for exploring structure-activity relationships and developing potential pharmacologically active compounds, including kinase inhibitors and other small molecule therapeutics. Its utility is rooted in the pyridine scaffold's prevalence in bioactive molecules and the bromine atom's role as a synthetic handle for further functionalization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name |

4-bromo-3-ethylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSDDJNUBMUWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Bromo-3-ethylpyridine hydrobromide with related bromopyridines:

Key Observations:

- Substituent Effects : Ethyl (C₂H₅) and methyl (CH₃) groups at the 3-position influence steric bulk and lipophilicity, affecting solubility and reactivity. Ethoxy (OCH₂CH₃) introduces polarity and hydrogen-bonding capacity .

- Counterion Impact : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides due to stronger ion-dipole interactions .

Solubility and Solvatochromism

- Solvent Interactions : Polar solvents like pyridine induce bathochromic shifts in absorption spectra due to solvatochromic effects. For example, 4-Bromo-3-ethoxypyridine shows a red shift in pyridine, attributed to dipole stabilization in the excited state .

- Hygroscopicity : Hydrochloride salts (e.g., 4-Bromo-3-methylpyridine HCl) are more hygroscopic than hydrobromides, necessitating stringent storage conditions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。